(1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
(1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of a Diels-Alder reaction to form the bicyclic core, followed by functional group modifications to introduce the benzyloxycarbonyl and carboxylic acid groups. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific stereochemistry and functional groups. It may also serve as a probe in biochemical assays to investigate cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure can be modified to create analogs with improved pharmacological properties, such as increased potency or reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to these targets with high affinity, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,4S)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
- (1S,2S,4R)-7-((Methoxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
- (1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxamide
Uniqueness
What sets (1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid apart from similar compounds is its specific stereochemistry and functional group arrangement. These features confer unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H17NO4 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(1S,2S,4R)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C15H17NO4/c17-14(18)12-8-11-6-7-13(12)16(11)15(19)20-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,17,18)/t11-,12+,13+/m1/s1 |
InChI Key |
ORCSDOIXZYXXMU-AGIUHOORSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H](C[C@@H]1N2C(=O)OCC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CC2C(CC1N2C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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